3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione
Description
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione is a bicyclic organic compound featuring an octahydrocyclopenta[c]pyrrole ring fused to a pentane-2,4-dione (diketone) moiety. The cyclopenta[c]pyrrole system consists of a five-membered cyclopentane fused to a pyrrolidine ring, while the diketone group introduces reactivity due to its electron-withdrawing properties.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H19NO2/c1-7(14)11(8(2)15)12-10-5-3-4-9(10)6-13-12/h9-13H,3-6H2,1-2H3 |
InChI Key |
SFSJBCBKIYHBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1C2CCCC2CN1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .
Scientific Research Applications
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Structural Similarities :
- Both compounds share a cyclopenta[c]pyrrole core.
- The bicyclic framework suggests comparable stability and conformational rigidity.
Key Differences :
- Functional Groups : The target compound features a diketone side chain, whereas the analog has a tert-butyl ester group .
- Molecular Weight: The analog has a molecular weight of 225.28 g/mol (C₁₂H₁₉NO₃), while the diketone substituent in the target compound likely increases its molecular weight.
- Reactivity : The diketone in the target compound may enhance electrophilic reactivity, while the ester group in the analog is prone to hydrolysis.
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Octahydrocyclopenta[c]pyrrole | Pentane-2,4-dione | ~250 (estimated) |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Hexahydrocyclopenta[c]pyrrole | tert-Butyl ester, ketone | 225.28 |
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
Structural Similarities :
- Both compounds incorporate a cyclopentane ring.
- Substituents on the ring influence steric and electronic properties.
Key Differences :
- Ring System: The target compound’s fused bicyclic system contrasts with the simpler cyclopentanone in the analog .
- Substituents : The analog’s 4-chlorophenyl and methyl groups confer lipophilicity, whereas the diketone in the target compound may enhance solubility in polar solvents.
- Applications : The analog is an intermediate in fungicide (metconazole) synthesis, suggesting the target compound’s diketone group could modify bioactivity if used similarly.
Table 2: Substituent and Application Comparison
| Compound | Substituents | Potential Application |
|---|---|---|
| Target Compound | Diketone | Undocumented (inferred agrochemical/pharma) |
| 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone | 4-Chlorophenyl, methyl | Fungicide intermediate |
Heterocyclic Amines with Cyclopentyl-Pyrrolo Motifs
Structural Similarities :
Key Differences :
- Synthetic Complexity : The analogs in require multi-step synthesis for imidazo-pyrrolo-pyrazine moieties, whereas the target compound’s synthesis might focus on diketone coupling.
Biological Activity
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione, a compound with the chemical formula CHNO, has garnered attention in recent pharmacological and biochemical studies due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as a cyclic compound featuring a cyclopentane ring fused with a pyrrole moiety, along with a diketone functional group. The compound's molecular weight is approximately 199.29 g/mol, and it exhibits properties typical of diketones, such as reactivity towards nucleophiles.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 199.29 g/mol |
| CAS Number | 1595920-32-3 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that this compound functions primarily as a negative modulator of NMDA receptors containing the NR1/NR2B subunit. This modulation is significant for its potential therapeutic effects in neurological disorders. NMDA receptors are critical for synaptic plasticity and memory function, and their dysregulation is implicated in conditions such as schizophrenia and neurodegenerative diseases .
Pharmacological Studies
- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties by inhibiting excessive glutamate activity at the NMDA receptor sites, which can prevent excitotoxicity—a major contributor to neuronal damage .
-
Potential Therapeutic Applications :
- Schizophrenia : Due to its action on NMDA receptors, the compound may be explored as a treatment option for schizophrenia, where NMDA receptor hypofunction is often observed.
- Alzheimer's Disease : The neuroprotective effects could also position this compound as a candidate for Alzheimer's treatment by mitigating synaptic loss associated with the disease .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study A : A preclinical trial demonstrated that administration of this compound in animal models resulted in reduced symptoms associated with cognitive deficits linked to NMDA receptor dysfunction. Behavioral tests indicated improved memory retention and learning capabilities.
- Study B : In vitro assays showed that the compound effectively reduced neuronal apoptosis induced by high glutamate concentrations, suggesting a protective mechanism against excitotoxicity.
Table 2: Summary of Biological Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Animal Model | Improved cognitive function; reduced symptoms |
| Study B | In Vitro | Decreased neuronal apoptosis under excitotoxic conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
